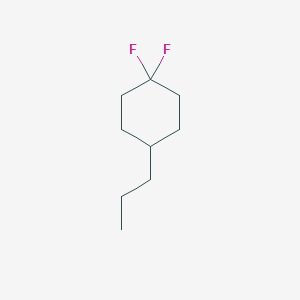

1,1-Difluoro-4-n-propylcyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoro-4-propylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2/c1-2-3-8-4-6-9(10,11)7-5-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPYQBVSXKWOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques for 1,1 Difluoro 4 N Propylcyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the connectivity and chemical environment of atoms. For 1,1-Difluoro-4-n-propylcyclohexane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular architecture.

The ¹H-NMR spectrum of 1,1-Difluoro-4-n-propylcyclohexane presents a series of complex signals, primarily due to the numerous non-equivalent protons on the cyclohexane (B81311) ring and the n-propyl side chain. The spectrum is characterized by significant signal overlap, with most resonances appearing in the upfield region typical for aliphatic protons.

The complexity of the spectrum is amplified by two key factors:

Spin-Spin Coupling: Protons on adjacent carbon atoms couple with each other, leading to signal splitting.

Heteronuclear Coupling: The fluorine atoms on C1 couple with nearby protons, particularly those on C2 and C6, introducing further splitting and broadening of signals. This H-F coupling can be substantial and complicates the interpretation of the multiplets. modgraph.co.uk

In structurally similar fluorinated cyclohexanes, the proton signals for the ring are often congested into a region between 1.0 and 2.0 ppm. modgraph.co.uk The n-propyl group protons are expected to show distinct, albeit coupled, signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a multiplet for the methylene group attached to the cyclohexane ring.

Table 1: Predicted ¹H-NMR Chemical Shifts for 1,1-Difluoro-4-n-propylcyclohexane

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| Propyl CH₃ | ~0.9 | Triplet (t) | Terminal methyl group. |

| Propyl CH₂ (middle) | ~1.3 | Multiplet (m) | Coupled to five adjacent protons. |

| Propyl CH₂ (attached to ring) | ~1.2 | Multiplet (m) | Part of the complex aliphatic region. |

| Cyclohexane Ring Protons | 1.0 - 2.0 | Multiplet (m) | Highly overlapped region due to H-H and H-F coupling. modgraph.co.uk |

Note: Data are estimated based on analogous structures. The exact chemical shifts and coupling constants require experimental measurement.

The ¹³C-NMR spectrum provides a clear map of the carbon framework of the molecule. Each chemically distinct carbon atom produces a separate signal, offering a direct count of the non-equivalent carbons. A key feature in the spectrum of 1,1-Difluoro-4-n-propylcyclohexane is the signal corresponding to the C1 carbon, which bears the two fluorine atoms.

This C1 signal is significantly influenced by the attached fluorine atoms in two ways:

Chemical Shift: The high electronegativity of fluorine deshields the C1 carbon, shifting its resonance significantly downfield compared to a non-fluorinated cyclohexane carbon.

Carbon-Fluorine Coupling (¹J_CF): The C1 signal appears as a triplet due to coupling with the two fluorine atoms (spin I = ½). This one-bond coupling constant is typically very large. For a similar difluorocyclohexyl moiety, a triplet with a coupling constant (J) of approximately 288 Hz has been reported. beilstein-journals.org

The remaining carbons of the cyclohexane ring and the n-propyl group appear at chemical shifts characteristic of aliphatic hydrocarbons.

Table 2: Predicted ¹³C-NMR Chemical Shifts and C-F Coupling for 1,1-Difluoro-4-n-propylcyclohexane

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J_CF) |

| C1 (CF₂) | ~117 | Triplet (t) | ~288 Hz beilstein-journals.org |

| C2, C6 | ~30-35 | Triplet (t) | Smaller two-bond coupling (²J_CF). |

| C3, C5 | ~20-25 | Triplet (t) | Smaller three-bond coupling (³J_CF). |

| C4 | ~35-40 | Singlet or small multiplet | Four-bond coupling is often negligible. |

| Propyl CH₂ (attached to ring) | ~35-40 | Singlet | |

| Propyl CH₂ (middle) | ~20 | Singlet | |

| Propyl CH₃ | ~14 | Singlet |

Note: Data are estimated based on analogous structures. beilstein-journals.org The multiplicity of carbons other than C1 is due to smaller, long-range C-F coupling.

¹⁹F-NMR is a highly sensitive and informative technique for analyzing fluorinated compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.govbiophysics.org This technique benefits from a very wide range of chemical shifts, which minimizes the probability of signal overlap. wikipedia.orgthermofisher.com

For 1,1-Difluoro-4-n-propylcyclohexane, the two fluorine atoms are chemically and magnetically equivalent. Therefore, they are expected to produce a single resonance in the ¹⁹F-NMR spectrum. This signal will be split by the protons on the adjacent carbons (C2 and C6). Assuming coupling to the two axial and two equatorial protons on these carbons, the signal would likely appear as a multiplet, often simplified to a triplet if the coupling to these protons is similar. In a closely related structure, the CF₂ group appeared as a triplet at -139.1 ppm with a coupling constant of 8.3 Hz, using CFCl₃ as an external standard. beilstein-journals.org

Table 3: Predicted ¹⁹F-NMR Data for 1,1-Difluoro-4-n-propylcyclohexane

| Fluorine Assignment | Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity | H-F Coupling Constant (J_HF) |

| C1-F₂ | ~ -139 | Triplet (t) or Multiplet (m) | ~ 8.3 Hz beilstein-journals.org |

Note: Data are estimated based on a closely related analogous structure.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The spectrum of 1,1-Difluoro-4-n-propylcyclohexane is dominated by vibrations associated with its alkane framework and the carbon-fluorine bonds.

C-H Vibrations: The molecule features numerous C-H bonds in both the cyclohexane ring and the n-propyl group. These give rise to strong stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending and scissoring vibrations are expected in the 1470-1450 cm⁻¹ region.

C-F Vibrations: The most characteristic feature for this molecule is the C-F stretching vibrations. These bonds are highly polar, resulting in strong to very strong absorption bands. For gem-difluoroalkanes (containing a CF₂ group), these absorptions typically occur in the 1100-1000 cm⁻¹ region.

Table 4: Predicted Major FTIR Absorption Bands for 1,1-Difluoro-4-n-propylcyclohexane

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C-H Bend/Scissor | 1450 - 1470 | Medium |

| C-F Stretch | 1000 - 1100 | Strong to Very Strong |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to FTIR. However, it relies on changes in polarizability rather than changes in dipole moment, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. Therefore, C-C and C-F symmetric stretches are often strong in a Raman spectrum. This technique can also be used to study conformational changes in molecules like substituted cyclohexanes. colab.ws

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique that can enhance the Raman signal by many orders of magnitude (10⁹–10¹⁰). wgtn.ac.nz This enhancement is achieved by adsorbing the analyte molecules onto a nanostructured metallic surface, typically gold or silver. The SERS effect arises from two primary mechanisms:

Electromagnetic Enhancement: The laser light excites localized surface plasmons on the metal surface, creating a hugely amplified electromagnetic field that the molecule experiences.

Chemical Enhancement: A charge-transfer mechanism can occur between the molecule and the metal surface, which further enhances the Raman signal for specific vibrational modes. rsc.orgrsc.org

For 1,1-Difluoro-4-n-propylcyclohexane, SERS could be employed to obtain high-quality vibrational spectra from very small sample quantities. By depositing the compound onto a SERS-active substrate, its characteristic C-F and C-C vibrations could be identified with high sensitivity, potentially enabling analysis at the single-molecule level. wgtn.ac.nz The enhancement has been shown to be effective even when the molecule is not in direct contact with the surface, extending up to 30 nm away. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Integrity and Purity Assessment

Mass spectrometry is a cornerstone for determining the molecular weight and purity of a compound, as well as elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for separating 1,1-Difluoro-4-n-propylcyclohexane from a mixture and subsequently identifying it. In a hypothetical GC-MS analysis, the compound would first traverse a GC column, with its retention time being dependent on its volatility and interactions with the stationary phase. Following separation, the molecule would enter the mass spectrometer to be ionized, typically by electron ionization (EI).

The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (162.22 g/mol ). However, this peak may be weak due to the instability of the molecular ion. The fragmentation pattern is anticipated to be influenced by the propyl chain and the geminal difluoro group. Key fragmentation pathways would likely involve the loss of the propyl group, leading to a significant fragment ion, and the elimination of HF or C₂H₄F₂ fragments.

Hypothetical GC-MS Fragmentation Data for 1,1-Difluoro-4-n-propylcyclohexane:

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Intensity |

| 162 | [C₉H₁₆F₂]⁺ (Molecular Ion) | Low |

| 119 | [M - C₃H₇]⁺ | High |

| 101 | [C₆H₉F₂]⁺ | Moderate |

| 81 | [C₆H₉]⁺ | Moderate |

| 55 | [C₄H₇]⁺ | High |

This table is illustrative and based on general fragmentation patterns of similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for confirming its elemental composition. For 1,1-Difluoro-4-n-propylcyclohexane, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass.

Expected HRMS Data:

| Parameter | Value |

| Molecular Formula | C₉H₁₆F₂ |

| Theoretical Exact Mass | 162.1216 u |

| Expected Measured Mass | 162.1216 ± 0.0005 u |

This high level of accuracy is instrumental in unequivocally confirming the identity of the compound.

X-ray Diffraction Analysis for Crystalline State Conformation and Packing (if applicable to solid phases)

Should 1,1-Difluoro-4-n-propylcyclohexane exist in a crystalline solid form at a sufficiently low temperature, X-ray diffraction would be the definitive method for determining its three-dimensional structure. This technique would reveal the precise bond lengths, bond angles, and the conformation of the cyclohexane ring.

It is well-established that substituted cyclohexanes adopt a chair conformation to minimize steric strain. For 1,1-Difluoro-4-n-propylcyclohexane, the bulky n-propyl group would strongly prefer to occupy an equatorial position to avoid 1,3-diaxial interactions. The geminal difluoro group at the 1-position would have one fluorine atom in an axial position and the other in an equatorial position. X-ray diffraction would confirm this conformational preference and provide detailed information about how the molecules pack together in the crystal lattice.

Hypothetical Crystallographic Data:

| Parameter | Expected Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Conformation | Chair |

| Propyl Group Position | Equatorial |

| F (axial) - C - F (equatorial) angle | ~107-109° |

This data is hypothetical and based on the typical crystal structures of substituted cyclohexanes.

Computational Chemistry and Theoretical Investigations of 1,1 Difluoro 4 N Propylcyclohexane

Molecular Dynamics Simulations for Conformational Flexibility and Transition States

Molecular dynamics (MD) simulations are powerful computational tools for exploring the physical basis of the structure and function of molecules by simulating their motions over time. nih.govresearchgate.net For 1,1-Difluoro-4-n-propylcyclohexane, MD simulations offer a window into its conformational landscape, flexibility, and the energetic barriers between different spatial arrangements.

The conformational flexibility of the cyclohexane (B81311) ring is a critical aspect of its structure, primarily characterized by the chair-to-chair interconversion. This process involves passing through higher-energy transition states, such as the twist-boat conformation. Standard MD simulations can struggle to capture such "rare events" that occur on microsecond or longer timescales. nih.gov To overcome this, enhanced sampling techniques like accelerated MD (A-MD) can be employed to speed up conformational transitions by orders of magnitude, allowing for the efficient exploration of the potential energy surface and the reconstruction of the canonical distribution of states. nih.gov

The introduction of a gem-difluoro group at the C-1 position significantly influences the ring's conformational preferences. Fluorine's high electronegativity alters the geometry and energetics of the cyclohexane ring. In related gem-difluorinated cycloalkanes, the presence of the CF2 moiety has been shown to influence acidity and basicity through inductive effects. researchgate.net In 1,1-Difluoro-4-n-propylcyclohexane, this substitution is expected to affect the chair-flipping energy barrier and the relative stability of the conformers. The n-propyl group at the C-4 position can exist in either an axial or equatorial orientation. MD simulations can quantify the free energy difference between these two states, which is crucial for understanding the compound's equilibrium population of conformers.

Detailed simulations would track the dihedral angles of the ring and the propyl side chain to map the conformational space. The primary transition coordinate for the ring flip is the puckering of the carbon atoms. By analyzing the simulation trajectories, one can identify the transition states connecting the stable chair conformers and calculate the associated activation energies.

Table 1: Key Conformational States of 1,1-Difluoro-4-n-propylcyclohexane and Parameters for MD Simulation

| Conformational State/Parameter | Description | Expected Influence/Value |

| Chair-Equatorial | The most stable conformation where the n-propyl group occupies an equatorial position. | Lowest relative energy. |

| Chair-Axial | A higher-energy conformation where the n-propyl group is in an axial position. | Subject to 1,3-diaxial interactions, leading to steric strain. |

| Twist-Boat | An intermediate, flexible conformation on the pathway of chair-to-chair interconversion. | Represents a transition state or a short-lived intermediate. |

| Chair Inversion Energy Barrier | The energy required to flip from one chair conformation to the other. | Influenced by the gem-difluoro group; specific value requires calculation. |

Kinetic Modeling and Mechanistic Insights into Reactions Involving Propylcyclohexane Substructures

While specific kinetic models for 1,1-Difluoro-4-n-propylcyclohexane are not extensively detailed in the available literature, comprehensive studies on the parent compound, n-propylcyclohexane, provide crucial mechanistic insights, particularly into its oxidation and combustion chemistry. researchgate.netmdpi.comresearchgate.net These studies serve as a foundational framework for understanding the potential reactivity of its fluorinated derivative.

Kinetic modeling of n-propylcyclohexane combustion involves creating a detailed reaction mechanism that includes hundreds of chemical species and thousands of elementary reactions. researchgate.nettandfonline.com These models are validated against experimental data from various reactors, such as jet-stirred reactors, shock tubes, and rapid compression machines, over a wide range of temperatures, pressures, and equivalence ratios. semanticscholar.org

The primary reaction mechanism for n-propylcyclohexane oxidation proceeds via the abstraction of a hydrogen atom by small radicals, forming one of seven distinct propyl-cyclohexyl radicals. researchgate.nettandfonline.com The subsequent decomposition of these radicals is dominated by β-scission reactions, where a C-C bond breaks, leading to the formation of stable intermediates like ethylene, propene, cyclohexene, and methylene-cyclohexane. tandfonline.com Further reactions of these intermediates produce a wider range of products. tandfonline.com

Table 2: Principal Reaction Classes in the Kinetic Model of n-Propylcyclohexane Oxidation

| Reaction Class | Description | Key Products/Intermediates |

| H-atom Abstraction | Initial reaction where a hydrogen atom is removed from the n-propylcyclohexane molecule. | Propyl-cyclohexyl radicals. |

| β-Scission | Unimolecular decomposition of radicals, leading to the cleavage of C-C bonds. | Ethylene, Propene, Cyclohexene. tandfonline.com |

| Isomerization | Rearrangement of radical intermediates. | Different radical isomers. |

| Oxidation | Reactions involving oxygen, leading to the formation of oxygenated species. | Aldehydes, Ketones. researchgate.net |

The introduction of the 1,1-difluoro group is expected to significantly alter this reaction mechanism. The strong electron-withdrawing nature of the fluorine atoms will influence the C-H bond dissociation energies on the cyclohexane ring, particularly at the adjacent C-2 and C-6 positions. This will change the site-selectivity of the initial H-atom abstraction reactions. The stability of the resulting radicals would also be affected, potentially altering subsequent decomposition pathways. A complete kinetic model for 1,1-Difluoro-4-n-propylcyclohexane would need to incorporate these electronic effects and potentially include new reaction pathways involving C-F bond chemistry under very high-temperature conditions.

Conformational Analysis and Stereochemistry of 1,1 Difluoro 4 N Propylcyclohexane

Chair Conformation Preferences and Ring Dynamics

Like unsubstituted cyclohexane (B81311), 1,1-Difluoro-4-n-propylcyclohexane adopts a chair conformation as its most stable arrangement to minimize both angle strain and torsional strain. pressbooks.pub In this conformation, all carbon-carbon bond angles are approximately 109.5°, and all adjacent C-H and C-C bonds are in a staggered arrangement. pressbooks.pub

The cyclohexane ring is not static; it undergoes a rapid "ring-flip" at room temperature, interconverting between two equivalent chair conformations. masterorganicchemistry.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com For 1,1-Difluoro-4-n-propylcyclohexane, this ring-flip results in two distinct conformers: one with the n-propyl group in an equatorial position and one with it in an axial position. Due to the rapid interconversion, these two conformations are in a dynamic equilibrium. masterorganicchemistry.com The conformer with the bulky n-propyl group in the more spacious equatorial position is significantly more stable and therefore predominates at equilibrium. pressbooks.pubucalgary.ca

Impact of Geminal Difluorination on Cyclohexane Ring Conformation and Puckering

The introduction of a geminal difluoro (CF2) group at the C1 position has notable effects on the cyclohexane ring's geometry. The high electronegativity of the fluorine atoms alters the electronic environment and can influence the ring's puckering. Computational studies on related dihalocyclohexanes have shown that axial halogen substituents can cause a local flattening of the cyclohexane ring in the vicinity of the substituent. researchgate.net

Axial and Equatorial Preferences of the n-Propyl and Difluoro Substituents

The position of the equilibrium between the two chair conformers is determined by the relative steric demands of the substituents, quantified by their "A-values." The A-value represents the free energy difference (ΔG°) between the axial and equatorial conformations for a given substituent. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

For the n-propyl group, the A-value is estimated to be slightly higher than that of an ethyl group (approx. 1.75 kcal/mol) due to its larger size, placing it around 1.8 kcal/mol. This significant positive A-value demonstrates a strong preference for the equatorial position to avoid steric strain. masterorganicchemistry.com

The conformational preference of the gem-difluoro group is more complex. While fluorine atoms are relatively small, the C-F bonds are highly polarized. Some studies on fluorinated cyclohexanes suggest that electronic factors, such as hyperconjugation, can sometimes stabilize an axial C-F bond. However, for a CF2 group, the steric bulk is the more dominant factor, although its A-value is generally considered to be very small, close to zero or even slightly negative in some theoretical contexts, indicating little to no preference for the equatorial position over the axial one from a purely steric standpoint.

Given the large positive A-value of the n-propyl group compared to the negligible A-value of the CF2 group, the conformational equilibrium for 1,1-Difluoro-4-n-propylcyclohexane overwhelmingly favors the chair conformation where the n-propyl group is in the equatorial position.

Table 1: Conformational A-Values for Selected Substituents

| Substituent | A-Value (kcal/mol) |

| -CH3 (Methyl) | 1.70 |

| -CH2CH3 (Ethyl) | 1.75 |

| -CH2CH2CH3 (n-Propyl) | ~1.8 (estimated) |

| -CH(CH3)2 (Isopropyl) | 2.15 |

| -F (Fluoro) | 0.25 |

| -CF2 (gem-Difluoro) | ~0 |

Note: Data sourced from established literature values for conformational analysis. masterorganicchemistry.com

Steric Interactions, Including 1,3-Diaxial Effects, and Their Influence on Conformer Stability

The primary factor destabilizing the conformation with an axial n-propyl group is steric hindrance, specifically 1,3-diaxial interactions. lumenlearning.comlibretexts.org When the n-propyl group occupies an axial position, it is brought into close proximity with the two axial hydrogen atoms on the same face of the ring, located at the C3 and C5 positions. ucalgary.ca This leads to van der Waals repulsion, which significantly raises the energy of this conformer. pressbooks.pubquimicaorganica.org Each of these interactions is energetically similar to a gauche interaction in butane. libretexts.org

The n-propyl group can rotate around its C-C bonds to minimize this strain, but unfavorable interactions remain. In contrast, when the n-propyl group is in the equatorial position, it points away from the ring, and these destabilizing 1,3-diaxial interactions are absent, resulting in a much more stable conformation. ucalgary.ca The gem-difluoro group, being situated on a carbon that is part of the ring, does not experience these same 1,3-diaxial interactions with other substituents.

Temperature-Dependent Conformational Equilibria and Interconversion Barriers

The interconversion between the two chair conformations of 1,1-Difluoro-4-n-propylcyclohexane is a temperature-dependent process. At room temperature, the thermal energy is sufficient to overcome the activation barrier for the ring-flip, leading to a rapid equilibrium. masterorganicchemistry.com The energy barrier for the chair-chair interconversion in cyclohexane is approximately 10 kcal/mol (about 42 kJ/mol), and this value is not significantly altered by alkyl or fluoro substitution. masterorganicchemistry.com

The equilibrium constant (Keq) for the two conformers is determined by the difference in their Gibbs free energy (ΔG°), which is primarily dictated by the A-value of the n-propyl group. The relationship is given by the equation:

ΔG° = -RT ln(Keq)

Where R is the gas constant and T is the temperature in Kelvin. Given the A-value of ~1.8 kcal/mol for the n-propyl group, the conformer with the equatorial n-propyl group is favored by a ratio of approximately 96:4 at 25 °C.

Table 2: Thermodynamic Parameters for Conformational Equilibrium

| Parameter | Value | Description |

| Energy Barrier (Ring-Flip) | ~10 kcal/mol | The activation energy required for the chair-chair interconversion. masterorganicchemistry.com |

| ΔG° (Axial vs. Equatorial n-Propyl) | ~1.8 kcal/mol | The free energy difference between the two conformers, favoring the equatorial position. masterorganicchemistry.com |

| Equilibrium Ratio (Equatorial:Axial) | ~96:4 at 25 °C | The calculated ratio of the two conformers at room temperature. |

Stereoisomerism and Chirality Considerations for 1,1-Difluoro-4-n-propylcyclohexane Derivatives

The parent molecule, 1,1-Difluoro-4-n-propylcyclohexane, is achiral. This is because it possesses a plane of symmetry that passes through the C1 and C4 carbons and bisects the n-propyl group and the two fluorine atoms. spcmc.ac.inlibretexts.org Due to this symmetry element, the molecule is superimposable on its mirror image and is therefore not optically active. mvpsvktcollege.ac.in The carbons C1 and C4 are not stereocenters.

However, derivatives of 1,1-Difluoro-4-n-propylcyclohexane can be chiral. If a substituent is introduced at any other position on the ring (C2, C3, C5, or C6), the plane of symmetry is eliminated. For example, the introduction of a substituent at the C2 position would create two stereocenters (at C2 and C4), leading to the possibility of diastereomers (e.g., cis and trans isomers), each of which would be chiral and exist as a pair of enantiomers.

Structure Property Relationships Spr in 1,1 Difluoro 4 N Propylcyclohexane and Its Analogues

Influence of Fluorination on Molecular Polarity and Dipole Moment

The introduction of fluorine atoms into a hydrocarbon scaffold, such as a cyclohexane (B81311) ring, significantly alters the molecule's electronic properties, leading to a substantial increase in molecular polarity and the generation of a notable dipole moment. This is a direct consequence of the high electronegativity of fluorine, which induces a significant partial negative charge (δ-) on the fluorine atom and a corresponding partial positive charge (δ+) on the carbon atom to which it is bonded (C-F bond).

For comparison, consider the dramatic effect of multiple fluorine substitutions on the cyclohexane ring. The all-cis isomer of 1,2,3,4,5,6-hexafluorocyclohexane, where all fluorine atoms are on one face of the ring, exhibits an exceptionally large molecular dipole moment of approximately 6.2 D. nih.gov This is a result of the additive effect of the individual C-F bond dipoles, which are all oriented in the same general direction. This "Janus faced" character, with a highly electronegative fluorine face and a relatively electropositive hydrogen face, is a key feature of such polyfluorinated cyclic systems. st-andrews.ac.ukrsc.org

The following table provides a comparative illustration of how fluorination impacts the dipole moment of the cyclohexane ring.

| Compound | Number of Fluorine Atoms | Dipole Moment (Debye, D) |

|---|---|---|

| Cyclohexane | 0 | 0 lsu.edu |

| 1,1-Difluorocyclohexane (B1205268) | 2 | Data not available |

| all-cis-1,2,3,4,5,6-Hexafluorocyclohexane | 6 | ~6.2 nih.gov |

Electronic Effects of Geminal Difluorination on Molecular Properties and Reactivity

The presence of a geminal difluoro (CF2) group in the 1,1-Difluoro-4-n-propylcyclohexane molecule imparts distinct electronic effects that significantly influence its molecular properties and reactivity. The primary electronic effect is the strong inductive electron withdrawal by the two highly electronegative fluorine atoms. dntb.gov.ua This inductive effect has a cascading influence on adjacent atoms and functional groups within the molecule.

One of the most well-documented consequences of this electron-withdrawing nature is the increased acidity (or decreased basicity) of nearby functional groups. dntb.gov.uaresearchgate.netresearchgate.net For instance, if an amine or carboxylic acid group were present on the cyclohexane ring, the CF2 group would stabilize the conjugate base (in the case of an acid) or destabilize the protonated form (in the case of a base), thereby lowering the pKa value. Studies on analogous fluorinated cycloalkanes have shown that gem-difluorination can decrease the pKa of amines by 0.3 to 0.5 units. dntb.gov.ua

The following table illustrates the effect of gem-difluorination on the pKa of a model cyclohexylamine, demonstrating the inductive effect of the CF2 group.

| Compound | pKa of Conjugate Acid | Change in pKa (ΔpKa) |

|---|---|---|

| Cyclohexylamine | ~10.6 | - |

| 4,4-Difluorocyclohexylamine (analog) | ~10.1 - 10.3 | -0.3 to -0.5 dntb.gov.ua |

In terms of reactivity, the electron-withdrawing nature of the CF2 group can decrease the nucleophilicity of adjacent atoms. Conversely, it can increase the electrophilicity of the carbon atom to which the fluorines are attached, although the C-F bond itself is very strong and generally unreactive towards nucleophilic substitution. However, in certain contexts, the presence of the CF2 group can influence the reactivity of other parts of the molecule by modifying the electron density distribution.

Stereochemical Impact on Molecular Packing and Intermolecular Interactions

The stereochemistry of 1,1-Difluoro-4-n-propylcyclohexane, particularly the spatial arrangement of the gem-difluoro group and the n-propyl chain, plays a crucial role in determining how the molecules pack in the solid state and the nature of the intermolecular interactions. The fluorinated cyclohexane ring can be considered to have a "Janus face" character, with one side of the ring being electron-rich due to the fluorine atoms and the other side being relatively electron-poor with hydrogen atoms. st-andrews.ac.ukrsc.org

This facial polarity leads to specific intermolecular electrostatic interactions that govern the crystal packing. st-andrews.ac.uknih.gov The electron-rich fluorine face of one molecule tends to interact favorably with the electron-poor hydrogen face of an adjacent molecule. nih.gov These C-F···H-C interactions, which are a form of weak hydrogen bonding, are a significant directional force in the solid-state assembly of fluorinated cyclohexanes. nih.gov

Correlation between Molecular Architecture and Mesogenic Behavior in Liquid Crystal Systems

The molecular architecture of 1,1-Difluoro-4-n-propylcyclohexane and its analogs is strongly correlated with their potential to exhibit mesogenic behavior, particularly in the formulation of liquid crystal (LC) mixtures. researchgate.netnih.gov The key to this relationship lies in the molecule's shape, polarity, and polarizability, all of which are significantly influenced by the presence and position of the fluorine atoms.

For a molecule to be a component of a liquid crystal phase, it typically requires a degree of structural anisotropy, often a rod-like or disc-like shape. The 4-n-propylcyclohexane core provides a rigid, elongated scaffold. The introduction of the 1,1-difluoro group introduces a strong transverse dipole moment, perpendicular to the long axis of the molecule. beilstein-journals.org The orientation of this dipole moment is a critical factor in determining the dielectric anisotropy (Δε) of the liquid crystal material. iphy.ac.cnresearchgate.net

Liquid crystals with a positive dielectric anisotropy (Δε > 0) have their molecular dipoles aligned parallel to the long molecular axis, while those with a negative dielectric anisotropy (Δε < 0) have their dipoles oriented perpendicular to the long axis. beilstein-journals.org The 1,1-difluoro substitution pattern in 1,1-Difluoro-4-n-propylcyclohexane results in a dipole moment that is largely perpendicular to the long axis defined by the n-propyl chain and the cyclohexane ring. This makes such compounds valuable components for creating liquid crystal mixtures with negative dielectric anisotropy, which are essential for technologies like vertically aligned (VA) liquid crystal displays (LCDs). beilstein-journals.org

The following table summarizes the general relationship between the position of fluorine substitution on a mesogenic core and the resulting dielectric anisotropy.

| Fluorine Substitution Pattern | Orientation of Net Dipole Moment | Resulting Dielectric Anisotropy (Δε) |

|---|---|---|

| Terminal (e.g., on an alkyl chain) | Often parallel to the long molecular axis | Positive |

| Lateral (on the core, like 1,1-difluoro) | Perpendicular to the long molecular axis | Negative beilstein-journals.org |

Design Principles for Modulating Molecular Properties through Fluorine Substitution

The strategic incorporation of fluorine into molecules like 1,1-Difluoro-4-n-propylcyclohexane is a powerful tool in molecular design, allowing for the fine-tuning of a wide range of physicochemical properties. Several key design principles emerge from the study of fluorinated cyclohexanes and their analogs, particularly in the context of materials science and liquid crystal technology.

Tuning Dielectric Anisotropy: As discussed previously, the position of fluorine substitution is the primary determinant of the direction of the molecular dipole moment and, consequently, the sign and magnitude of the dielectric anisotropy (Δε). beilstein-journals.org For negative Δε materials, lateral fluorination, such as the 1,1-difluoro pattern, is a key strategy. Conversely, to achieve a positive Δε, fluorine atoms would be placed in positions that align the dipole moment with the long molecular axis.

Controlling Intermolecular Interactions and Molecular Packing: The "Janus face" nature of polyfluorinated cyclohexanes can be exploited to direct the self-assembly of molecules in the solid state and in liquid crystalline phases. st-andrews.ac.ukrsc.org By designing molecules with specific arrangements of fluorine and hydrogen atoms, it is possible to promote desired packing motifs, such as stacked columnar structures, through C-F···H-C interactions. nih.gov This control over intermolecular forces is crucial for achieving the desired mesophase morphology and thermal stability. rsc.org

Enhancing Thermal and Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Replacing C-H bonds with C-F bonds can block sites of metabolic attack, leading to increased metabolic stability in bioactive molecules. In the context of materials, this stability translates to greater resistance to thermal and chemical degradation, which is a desirable property for components in electronic devices.

Modulating Mesophase Behavior: The introduction of fluorine can significantly impact the melting point and clearing point of liquid crystalline materials. nih.gov While increased polarity due to fluorination can lead to stronger intermolecular interactions and potentially higher melting points, it can also disrupt the delicate balance of forces required for mesophase formation. st-andrews.ac.uk Therefore, the degree and position of fluorination must be carefully optimized to achieve the desired liquid crystalline temperature range.

Fine-tuning Solubility and Viscosity: Fluorination generally increases the lipophilicity of aromatic systems but can decrease it in aliphatic systems. dntb.gov.ua This allows for the modulation of a compound's solubility in various media. In liquid crystal mixtures, the viscosity of the material is a critical parameter for switching speeds in displays. Fluorine substitution can lead to lower viscosities compared to other polar substituents like the cyano group, which is advantageous for display applications. beilstein-journals.org

Advanced Applications of 1,1 Difluoro 4 N Propylcyclohexane in Materials Science

Potential in Organic Electronics and Advanced Functional Materials

While the most prominent application of the 1,1-difluoro-4-n-propylcyclohexane motif is in liquid crystals for displays, the unique properties imparted by gem-difluorination have broader implications for advanced materials. The introduction of fluorine atoms is known to enhance the metabolic stability and lipophilicity of molecules. In the context of materials science, this translates to improved chemical resistance and thermal stability. The strong electron-withdrawing nature of the fluorine atoms significantly alters the electronic landscape of the molecule, which can be exploited in the design of other functional materials where precise control of polarity and intermolecular interactions is required.

Exploration in Fluorous Phase Systems for Catalysis and Separations

Fluorous phase systems represent a specialized area of chemistry focused on reactions conducted in perfluorinated solvents (e.g., perfluorohexane). These solvents are immiscible with both water and many common organic solvents, creating a unique third phase. nih.govrsc.org

This property is exploited in fluorous biphasic catalysis. A catalyst is chemically modified with a long perfluoroalkyl "ponytail," making it highly soluble in the fluorous solvent but insoluble in the organic solvent containing the reactants. The reaction can be run at the interface of the two liquids, or the phases can be merged by heating and then separated upon cooling. nih.gov This allows for the simple and efficient separation and recovery of the (often expensive or toxic) catalyst from the reaction products.

Compounds containing fluorinated aliphatic rings like 1,1-difluoro-4-n-propylcyclohexane are integral to the foundational understanding of fluorous chemistry. While the molecule itself is not a fluorous solvent, its fluorinated nature makes it and its derivatives compatible with these systems. Such building blocks can be used to create fluorous-tagged reagents, scavengers, or catalysts, leveraging the unique phase-separation properties for applications in green chemistry, purification, and chemical synthesis. nih.gov

Derivatization Strategies and Chemical Reactivity of 1,1 Difluoro 4 N Propylcyclohexane

Functional Group Transformations and Regioselective Synthetic Modifications

The chemical structure of 1,1-difluoro-4-n-propylcyclohexane, featuring a saturated carbocyclic ring and a chemically robust gem-difluoro group, offers specific sites for functional group transformations. The primary locations for synthetic modifications are the n-propyl chain and the cyclohexane (B81311) ring itself, although the latter requires harsher conditions.

Functionalization of the n-Propyl Group:

The n-propyl substituent is the most accessible site for functionalization. Standard alkane functionalization methodologies can be applied, though the presence of the difluoromethyl group might influence the reactivity and regioselectivity of these transformations.

Halogenation: Free-radical halogenation (e.g., with N-bromosuccinimide or sulfuryl chloride) can introduce a halogen atom onto the propyl chain, primarily at the secondary carbon due to the higher stability of the resulting secondary radical. This provides a handle for subsequent nucleophilic substitution or elimination reactions.

Oxidation: Strong oxidizing agents can potentially oxidize the propyl group. However, controlling the extent of oxidation to achieve specific products like alcohols, ketones, or carboxylic acids can be challenging and may lead to a mixture of products or even ring oxidation under harsh conditions.

Modifications of the Cyclohexane Ring:

Direct functionalization of the cyclohexane ring is more challenging due to the high C-H bond dissociation energies of alkanes. However, certain transformations can be envisaged:

Remote Functionalization: Through carefully designed intramolecular reactions, it might be possible to introduce functional groups at specific positions on the cyclohexane ring, directed by a pre-installed functional group on the propyl chain.

Ring-Opening Reactions: While the cyclohexane ring is generally stable, under specific and energetic conditions, such as treatment with strong Lewis acids or under pyrolytic conditions, ring-opening reactions could occur. The presence of the gem-difluoro group is known to weaken the opposing C-C bond in smaller rings like cyclopropanes, a phenomenon that might have a lesser but still present effect in cyclohexanes. beilstein-journals.org

Regioselective Synthesis:

The regioselectivity of these transformations is a key consideration. For instance, in the halogenation of the n-propyl chain, the selectivity for the α, β, or γ position will depend on the reaction conditions and the nature of the halogenating agent.

Investigation of Reactivity under Various Chemical Conditions

The reactivity of 1,1-difluoro-4-n-propylcyclohexane is dictated by the interplay of the inert alkyl backbone and the electronically influential gem-difluoro group.

Oxidative Conditions

Under oxidative conditions, the n-propyl group is the more likely site of reaction compared to the highly stable difluorinated carbon. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially oxidize the propyl chain, leading to the formation of alcohols, ketones, or carboxylic acids. The gem-difluoro group itself is highly resistant to oxidation. There is also the possibility of oxidative C-H functionalization at other positions on the cyclohexane ring, though this typically requires specialized and powerful oxidizing systems. Oxidative ring-opening of the cyclohexane is a possibility under very harsh conditions, potentially initiated by the formation of a radical on the ring. nih.gov

Reductive Conditions

The 1,1-difluoro-4-n-propylcyclohexane molecule is generally stable under standard reductive conditions. The C-F bonds are strong and not readily cleaved by common reducing agents like lithium aluminum hydride or sodium borohydride. However, reductive cleavage of C-F bonds can be achieved under specific conditions, for instance, using highly reactive reducing agents or through microbial pathways. nih.gov The primary application of reductive methods would likely be on derivatives of 1,1-difluoro-4-n-propylcyclohexane that possess reducible functional groups.

Electrophilic Conditions

The cyclohexane ring and the n-propyl chain, being saturated hydrocarbons, are generally unreactive towards electrophiles. Electrophilic addition reactions are characteristic of unsaturated systems like alkenes. libretexts.orgsavemyexams.comucalgary.calibretexts.orgyoutube.com Therefore, direct electrophilic attack on 1,1-difluoro-4-n-propylcyclohexane is not a primary reaction pathway. However, if the molecule were to be derivatized to introduce a double bond, for example through elimination from a halogenated derivative, then electrophilic addition would become a key reaction.

Nucleophilic Conditions

The carbon atom of the gem-difluoro group is highly electron-deficient due to the strong electron-withdrawing effect of the two fluorine atoms. However, direct nucleophilic substitution of a fluorine atom in a gem-difluoroalkane is extremely difficult due to the strength of the C-F bond and the lack of a good leaving group. Such substitutions are more feasible in activated systems, for example, in aromatic nucleophilic substitution reactions of difluorinated aromatic compounds. researchgate.netnih.gov In the context of 1,1-difluoro-4-n-propylcyclohexane, nucleophilic reactions would primarily be relevant for its functionalized derivatives, such as the displacement of a halide from a halogenated propyl chain.

Mechanistic Studies of Key Reactions Involving the Difluorocyclohexane Moiety

While specific mechanistic studies on 1,1-difluoro-4-n-propylcyclohexane are not widely available, the reactivity of the gem-difluorocyclohexane moiety can be inferred from studies on analogous systems, particularly gem-difluorocyclopropanes. beilstein-journals.org

A key mechanistic aspect of gem-difluoroalkanes is their influence on the stability of adjacent carbocations and the strength of neighboring C-C bonds. The fluorine atoms are strongly electron-withdrawing through the sigma bond (inductive effect) but can also act as pi-donors through their lone pairs.

Ring-Opening Mechanisms:

In smaller, strained rings like gem-difluorocyclopropanes, the C-C bond opposite to the CF2 group is significantly weakened. beilstein-journals.org This facilitates regioselective ring-opening reactions under thermal or chemical inducement. While the cyclohexane ring is much less strained, a similar, albeit much weaker, electronic effect might be present. Acid-catalyzed ring-opening, for instance, could proceed through protonation of a functional group followed by a rearrangement that is influenced by the electronic nature of the difluorocyclohexane ring.

Mechanisms of Substitution and Elimination on Derivatives:

For derivatives of 1,1-difluoro-4-n-propylcyclohexane, such as those halogenated on the propyl chain, standard S_N1, S_N2, E1, and E2 mechanisms would be operative. The presence of the bulky and electron-withdrawing difluorocyclohexyl group could influence the rates and stereochemical outcomes of these reactions through steric hindrance and inductive effects.

Synthesis and Characterization of Novel Chemical Entities Derived from 1,1-Difluoro-4-n-propylcyclohexane

The unique physicochemical properties imparted by the gem-difluoro group make 1,1-difluoro-4-n-propylcyclohexane an attractive scaffold for the synthesis of novel chemical entities, particularly in the fields of materials science and medicinal chemistry. nih.gov For example, fluorinated cyclohexanes are of interest as components of liquid crystals. nih.govbeilstein-journals.orgnih.govrsc.org

Synthesis of Derivatives:

Novel derivatives can be synthesized by applying the functional group transformation strategies discussed earlier. A general synthetic scheme could involve:

Initial Functionalization: Halogenation of the n-propyl chain to introduce a reactive handle.

Nucleophilic Substitution: Reaction of the halogenated derivative with various nucleophiles (e.g., azides, cyanides, alkoxides, amines) to introduce new functional groups.

Further Elaboration: Subsequent chemical transformations of the newly introduced functional groups to build more complex molecules.

Table of Potential Derivatives and Their Synthetic Precursors:

| Derivative Name | Precursor | Synthetic Transformation | Potential Application Area |

| 1-(1,1-Difluoro-4-n-propylcyclohexyl)ethan-1-one | 1,1-Difluoro-4-(3-halopropyl)cyclohexane | Grignard formation followed by reaction with an acetylating agent | Building Block |

| 4-(3-Azidopropyl)-1,1-difluorocyclohexane | 1,1-Difluoro-4-(3-halopropyl)cyclohexane | Nucleophilic substitution with sodium azide (B81097) | Click Chemistry |

| 3-(1,1-Difluoro-4-n-propylcyclohexyl)propan-1-amine | 4-(3-Azidopropyl)-1,1-difluorocyclohexane | Reduction of the azide (e.g., with H2/Pd or LiAlH4) | Pharmaceutical Scaffold |

| 4-(1,1-Difluoro-4-n-propylcyclohexyl)butanenitrile | 1,1-Difluoro-4-(3-halopropyl)cyclohexane | Nucleophilic substitution with sodium cyanide | Agrochemicals |

Characterization:

The characterization of these novel derivatives would rely on a combination of standard spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure. ¹⁹F NMR is particularly diagnostic for the presence and chemical environment of the fluorine atoms. modgraph.co.uk

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups introduced during derivatization.

Elemental Analysis: To confirm the elemental composition of the newly synthesized compounds.

The synthesis and characterization of such novel entities derived from 1,1-difluoro-4-n-propylcyclohexane open up avenues for exploring new chemical space with potential applications in various fields of chemical science.

Emerging Research Frontiers and Future Directions for 1,1 Difluoro 4 N Propylcyclohexane Chemistry

Development of More Efficient, Sustainable, and Selective Synthetic Routes

The primary route for synthesizing 1,1-difluoro-4-n-propylcyclohexane involves the deoxofluorination of 4-n-propylcyclohexanone. This transformation is a cornerstone of its production and an area ripe for innovation.

Current and Future Synthetic Approaches:

Deoxofluorination Agents: Traditional reagents like diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are effective for this conversion. The mechanism involves activation of the carbonyl oxygen, followed by nucleophilic fluoride (B91410) attack to form the gem-difluoro moiety. Future research is geared towards developing safer, more cost-effective, and environmentally benign fluorinating agents. This includes exploring solid-supported reagents or novel sulfur-based fluorinators with improved handling and work-up procedures.

Catalytic Methods: A significant leap forward would be the development of catalytic deoxofluorination methods. While challenging, such approaches would reduce chemical waste and improve atom economy, aligning with the principles of green chemistry. Research into transition-metal-catalyzed or organocatalytic systems for this transformation is a key future direction.

Flow Chemistry: For industrial-scale production, moving from batch to continuous flow reactors offers substantial advantages. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and stoichiometry, which can lead to higher yields, improved safety (especially when handling hazardous fluorinating agents), and easier scalability.

Alternative Precursors: While 4-n-propylcyclohexanone is the logical precursor, future routes might explore alternative starting materials. For instance, developing methods for the direct fluorination of C-H bonds in n-propylcyclohexane would be a groundbreaking, albeit highly challenging, advancement. More feasible in the near term are syntheses starting from more functionalized cyclohexane (B81311) precursors that allow for late-stage fluorination. nih.gov

The table below compares current and potential future synthetic methodologies.

| Aspect | Current Method (Deoxofluorination) | Future Directions & Innovations |

| Reagents | Stoichiometric DAST, Deoxo-Fluor® | Catalytic systems, novel solid-supported reagents, greener fluorinating agents. |

| Process | Batch processing. | Continuous flow chemistry for enhanced control and safety. |

| Sustainability | Generates significant stoichiometric byproducts. | Higher atom economy, reduced waste streams, use of recyclable catalysts. |

| Selectivity | Generally high for gem-difluorination of ketones. | Maintaining or improving selectivity with more reactive or novel catalytic systems. |

Application of Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A thorough understanding of the structure, conformation, and electronic properties of 1,1-difluoro-4-n-propylcyclohexane is crucial for predicting its behavior in materials and for designing improved derivatives.

Spectroscopic Analysis: Standard characterization relies on NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry. ¹⁹F NMR is particularly vital for confirming the presence and chemical environment of the fluorine atoms. Future research will involve more advanced NMR techniques, such as 2D correlation experiments, to precisely map through-space and through-bond interactions between the fluorine atoms and the rest of the molecule. This can provide deep insights into the preferred chair conformation of the cyclohexane ring and the orientation of the n-propyl group.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are becoming indispensable. These tools can be used to:

Predict the most stable conformations of the molecule.

Calculate the molecular dipole moment, which is critical for applications in liquid crystals. st-andrews.ac.uk

Model the vibrational spectra (IR and Raman) to aid in experimental characterization.

Simulate the reaction pathway of its synthesis, helping to elucidate the mechanism of fluorination and identify potential side reactions.

Conformational Dynamics: The interplay between the gem-difluoro group and the 4-n-propyl substituent influences the conformational equilibrium of the cyclohexane ring. Advanced computational methods, like molecular dynamics (MD) simulations, can model this dynamic behavior, especially in different environments (e.g., in a liquid crystal host). st-andrews.ac.uk This is key to understanding how the molecule interacts with its neighbors in a condensed phase.

Expansion into Novel Material Science Applications with Tuned Properties

The primary application space for 1,1-difluoro-4-n-propylcyclohexane is in the field of liquid crystals (LCs). The gem-difluoro group is a key motif for tuning the dielectric anisotropy (Δε) of LC mixtures, a critical parameter for display technologies.

Table of Key Physical Properties for Liquid Crystal Applications

| Property | Description | Influence of 1,1-Difluoro-4-n-propylcyclohexane |

| Dielectric Anisotropy (Δε) | The difference in dielectric permittivity parallel and perpendicular to the director axis. | The CF₂ group provides a strong dipole moment, contributing to a large, often positive, Δε. |

| Viscosity (γ) | A measure of the fluid's resistance to flow. | The cyclohexane ring and propyl chain contribute to viscosity; optimization is key for fast switching times. |

| Clearing Point (Tₙᵢ) | The temperature at which the material transitions from the nematic phase to an isotropic liquid. | The molecular structure affects the stability of the mesophase; this compound influences the operating temperature range of the LC mixture. |

| Birefringence (Δn) | The difference in refractive indices for light polarized parallel and perpendicular to the director axis. | The aliphatic nature of the compound generally leads to a low contribution to birefringence. |

Beyond Displays: The unique properties imparted by the fluorinated cyclohexane core could be leveraged in other advanced materials. This includes ferroelectric liquid crystals, advanced dielectrics for capacitors, and as components in anisotropic polymer films. Research into these areas will require a deep understanding of the structure-property relationships.

Design and Synthesis of Next-Generation Fluorinated Cyclohexane Derivatives

The structure of 1,1-difluoro-4-n-propylcyclohexane serves as a template for designing new and improved molecules. Future research will explore derivatives with enhanced or novel properties. whiterose.ac.ukbeilstein-journals.org

Varying the Alkyl Chain: Replacing the n-propyl group with other alkyl or alkenyl chains of varying lengths and branching can fine-tune properties like viscosity, melting point, and clearing point. For example, introducing a double bond could allow for polymerization to form liquid crystal elastomers.

Additional Fluorination: Introducing more fluorine atoms at other positions on the cyclohexane ring can dramatically alter the molecule's polarity. st-andrews.ac.uk For instance, creating all-cis tetrafluorinated derivatives can lead to facially polarized rings with exceptionally large molecular dipole moments. whiterose.ac.ukbeilstein-journals.org This strategy could lead to materials with extremely high dielectric anisotropy.

Chiral Derivatives: The synthesis of enantiomerically pure derivatives could open doors to applications in chiral liquid crystals, which are the basis for ferroelectric and cholesteric displays, as well as for sensors that can detect chiral molecules.

Core Modifications: While maintaining the fluorinated cyclohexane core, replacing the propyl group with other functional groups (e.g., esters, ethers, nitriles) can lead to entirely new families of liquid crystals with different intermolecular interactions and material properties.

Interdisciplinary Research Integrating 1,1-Difluoro-4-n-propylcyclohexane into Hybrid Materials and Systems

The future of materials science lies in the integration of different components to create hybrid systems with emergent properties. 1,1-Difluoro-4-n-propylcyclohexane and its derivatives are prime candidates for such interdisciplinary work.

Polymer-Dispersed Liquid Crystals (PDLCs): By dispersing LC mixtures containing this compound within a polymer matrix, it is possible to create switchable films for smart windows and other applications. Future research will focus on optimizing the interface between the LC droplets and the polymer to improve switching speeds and reduce operating voltage.

Self-Assembling Systems: The specific polarity and shape of fluorinated cyclohexanes can be used to direct the self-assembly of complex supramolecular structures. rsc.org By designing derivatives with specific recognition motifs, it may be possible to create novel gels, fibers, or other nanostructured materials.

Hybrid Organic-Inorganic Materials: Integrating these fluorinated compounds with inorganic nanoparticles (e.g., quantum dots, gold nanoparticles) could lead to new functional materials. For example, the liquid crystal phase could be used to control the alignment of nanoparticles, creating materials with anisotropic optical or electronic properties.

Q & A

Q. What are the key synthetic routes for 1,1-Difluoro-4-n-propylcyclohexane, and how is structural purity validated?

Synthesis typically involves fluorination of 4-n-propylcyclohexane derivatives using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Structural validation employs NMR spectroscopy (¹⁹F and ¹H) to confirm fluorine substitution patterns and cyclohexane chair conformations. Gas chromatography-mass spectrometry (GC-MS) ensures purity, while X-ray crystallography may resolve stereochemical ambiguities .

Q. How do conformational dynamics of 1,1-Difluoro-4-n-propylcyclohexane influence its reactivity?

The equatorial orientation of fluorine atoms in the cyclohexane ring minimizes steric hindrance and dipole-dipole repulsion, stabilizing the chair conformation. The n-propyl substituent at C4 adopts an axial or equatorial position depending on steric and electronic factors, affecting H-bonding or van der Waals interactions in supramolecular systems. NMR coupling constants (e.g., J₃,₄ and J₄,₅) provide insights into ring puckering .

Q. What experimental methods are used to assess thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and exothermic/endothermic transitions. Pyrolysis-GC-MS identifies volatile decomposition products, while FTIR monitors intermediate radicals. Kinetic parameters (e.g., activation energy) are derived via Arrhenius plots .

Advanced Research Questions

Q. How do oxidation pathways of 1,1-Difluoro-4-n-propylcyclohexane differ from non-fluorinated cyclohexanes?

Fluorination alters bond dissociation energies, favoring H-atom abstraction at the n-propyl chain over the cyclohexane ring. Oxidation in jet-stirred reactors (950–1250 K) yields fluorinated alkenes (e.g., 1,1-difluorocyclohexene) and perfluoro radicals. Detailed kinetic models (e.g., 1369 reactions) incorporate fluorine’s electronegativity to explain suppressed low-temperature combustion and enhanced HO₂ radical formation .

Q. What challenges arise in reconciling experimental data with computational models for fluorinated cyclohexanes?

Discrepancies occur in simulating epoxide formation (e.g., 1,2-epoxycyclohexane) due to unaccounted "alternative" isomerization pathways of O₂QOOH radicals. Hybrid DFT/molecular dynamics approaches improve transition-state predictions, but fluorine’s inductive effects require recalibration of rate constants for H-shift reactions .

Q. How does stereochemistry at C4 influence intermolecular interactions in catalytic systems?

The trans-4-n-propyl configuration (evidenced in IUPAC naming conventions for analogous compounds) enhances steric accessibility for fluorophilic catalysts. In contrast, cis-configurations exhibit reduced reactivity in Diels-Alder reactions due to unfavorable orbital overlap. NOESY NMR and computational docking studies quantify these effects .

Q. What methodologies address contradictions in radical trapping experiments during photodegradation studies?

Conflicting EPR data on fluorinated cyclohexyl radicals are resolved using isotopic labeling (¹³C/²H) and spin-trapping agents (e.g., DMPO). Time-resolved spectroscopy distinguishes primary radicals (short-lived) from secondary decomposition products. Contradictions often stem from solvent polarity effects on radical stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.